2-Oxo-4-(phenylamino)-1,2-dihydropyridine-3,5-dicarbonitrile
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Overview
Description
2-Oxo-4-(phenylamino)-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is known for its unique structure, which includes a dihydropyridine ring substituted with phenylamino and dicarbonitrile groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-(phenylamino)-1,2-dihydropyridine-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of malononitrile with an appropriate aldehyde and aniline derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-(phenylamino)-1,2-dihydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, primary amines, and various substituted phenylamino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxo-4-(phenylamino)-1,2-dihydropyridine-3,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in the development of new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-4-(phenylamino)-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile
- 2-Oxo-4-(phenylamino)-1,2-dihydropyridine-5-carbonitrile
- 2-Oxo-4-(phenylamino)-1,2-dihydropyridine-3,4-dicarbonitrile
Uniqueness
2-Oxo-4-(phenylamino)-1,2-dihydropyridine-3,5-dicarbonitrile is unique due to the specific positioning of the dicarbonitrile groups, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-anilino-2-oxo-1H-pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O/c14-6-9-8-16-13(18)11(7-15)12(9)17-10-4-2-1-3-5-10/h1-5,8H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSKHEUQFKKGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NC=C2C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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